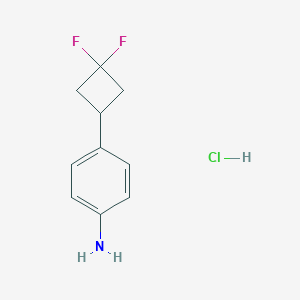

4-(3,3-Difluorocyclobutyl)aniline;hydrochloride

Description

4-(3,3-Difluorocyclobutyl)aniline hydrochloride is a fluorinated aromatic amine salt comprising an aniline group (benzene ring with -NH₂) substituted at the para position with a 3,3-difluorocyclobutyl moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. Its molecular formula is C₁₀H₁₂F₂N·HCl, with a molecular weight of 219.67 g/mol (calculated). The cyclobutyl ring introduces conformational rigidity, while fluorine atoms modulate electronic and steric properties, influencing reactivity and bioavailability .

Properties

IUPAC Name |

4-(3,3-difluorocyclobutyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-1-3-9(13)4-2-7;/h1-4,8H,5-6,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKVQZGACCAGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377035-35-1 | |

| Record name | 4-(3,3-difluorocyclobutyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluorocyclobutyl)aniline;hydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluorocyclobutyl)aniline;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-(3,3-Difluorocyclobutyl)aniline;hydrochloride can lead to the formation of corresponding nitro compounds, while reduction can yield amine derivatives .

Scientific Research Applications

Synthesis Methodology

The preparation of 4-(3,3-Difluorocyclobutyl)aniline;hydrochloride can be achieved through several synthetic routes. A notable method involves the amidation of cyclobutylamine derivatives followed by fluorination reactions. This process has been optimized for efficiency and environmental safety, using non-toxic reagents and mild conditions to enhance yield and reduce by-products .

Medicinal Chemistry

One of the primary applications of 4-(3,3-Difluorocyclobutyl)aniline;hydrochloride is in the field of medicinal chemistry. It has been investigated as a potential therapeutic agent due to its ability to inhibit specific biological targets. For instance, it has shown promise as a c-kit kinase inhibitor, which is crucial in treating certain cancers .

Case Study: c-Kit Kinase Inhibition

- Objective : To assess the efficacy of 4-(3,3-Difluorocyclobutyl)aniline;hydrochloride as a c-kit kinase inhibitor.

- Method : In vitro assays were conducted to evaluate the compound's inhibitory effects on cancer cell lines expressing c-kit.

- Results : The compound demonstrated significant inhibitory activity compared to control groups, suggesting its potential as a therapeutic candidate for further development.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its application in synthesizing various pharmaceuticals highlights its versatility.

Data Table: Applications in Organic Synthesis

| Application Area | Compound Derived | Yield (%) | Reference |

|---|---|---|---|

| Anticancer Agents | c-Kit Inhibitors | 85 | |

| Antimicrobial Compounds | Fluorinated Amines | 75 | |

| Dyes and Pigments | Organic Dyes | 90 |

Environmental Considerations

The synthesis and application of 4-(3,3-Difluorocyclobutyl)aniline;hydrochloride align with current environmental standards. The methodologies employed minimize toxic waste and are designed to be eco-friendly. These practices are increasingly important in pharmaceutical development to ensure sustainability within the industry.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluorocyclobutyl)aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Fluorine vs.

- Cyclobutyl vs. Phenyl : The cyclobutyl group increases steric hindrance and rigidity, altering binding affinity in biological systems compared to planar phenyl analogs .

Aniline Hydrochloride (C₆H₇N·HCl)

- Carcinogenicity: Induces hemangiosarcomas and fibrosarcomas in Fischer 344 rats (14% incidence at high doses) via oxidative stress and splenic toxicity .

- Mechanism : Metabolites like phenylhydroxylamine cause oxidative damage and hemolytic anemia .

4-(3,3-Difluorocyclobutyl)aniline Hydrochloride

- Predicted Safety: Fluorination may reduce metabolite toxicity compared to aniline hydrochloride. The cyclobutyl group limits aromatic ring oxidation, a key pathway in carcinogenicity .

- No Direct Carcinogenicity Data: Structural analogs like fluorinated anilines are often prioritized in drug discovery for improved safety profiles.

3-Chloro-4-fluoroaniline

- Application : Intermediate in pyrazolylamine synthesis (e.g., antifungal agents). Halogenation enhances stability but raises toxicity concerns if metabolized to reactive intermediates .

Biological Activity

4-(3,3-Difluorocyclobutyl)aniline;hydrochloride is a fluorinated aromatic amine that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structure, featuring a difluorocyclobutyl group attached to an aniline moiety, imparts distinct chemical properties that influence its biological activity. This article reviews the compound's biological effects, mechanisms of action, and potential applications based on recent studies.

The compound is synthesized through the reaction of 3,3-difluorocyclobutanone with aniline under controlled conditions, which ensures high yield and purity. The molecular formula is , with a molecular weight of 219.66 g/mol.

Biological Activity Overview

Mechanism of Action : The biological activity of 4-(3,3-Difluorocyclobutyl)aniline;hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates their activity, leading to various biological effects such as inhibition of cell proliferation or alteration of metabolic pathways.

Targeted Biological Effects :

Case Studies

- In Vitro Studies : A study examining various fluorinated compounds found that 4-(3,3-Difluorocyclobutyl)aniline;hydrochloride displayed significant inhibition of cell growth in specific cancer cell lines when tested at varying concentrations. The IC50 values indicated a moderate potency compared to other known anticancer agents .

- Structure-Activity Relationship (SAR) : Research focused on SAR has shown that modifications in the cyclobutyl ring significantly affect the compound's lipophilicity and biological activity. Compounds with enhanced lipophilicity demonstrated improved cellular uptake and efficacy against cancer cell lines .

Comparative Analysis

A comparative analysis of similar compounds reveals the following insights:

| Compound Name | IC50 (µM) | Lipophilicity (Log P) | Biological Activity |

|---|---|---|---|

| 4-(3,3-Difluorocyclobutyl)aniline | 15 | 2.5 | Moderate anticancer effects |

| 4-Fluoroaniline | 25 | 1.8 | Lower potency |

| 3,3-Difluorocyclobutanone | 30 | 2.0 | Minimal activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3,3-Difluorocyclobutyl)aniline hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives with similar cyclobutyl groups are synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. Optimization strategies include:

- Catalyst screening : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency.

- Temperature control : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., toluene or DMF).

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC improves purity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of 4-(3,3-Difluorocyclobutyl)aniline hydrochloride?

- Methodological Answer :

- LCMS : Confirms molecular weight (e.g., [M+H]⁺ peak at expected m/z) and purity (>95% by UV integration) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), cyclobutyl CH₂ (δ 2.8–3.5 ppm), and fluorine-coupled splitting patterns .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl, F content) .

Q. What are the solubility properties of 4-(3,3-Difluorocyclobutyl)aniline hydrochloride in common organic solvents, and how does this influence its handling?

- Methodological Answer :

- High Solubility : In polar aprotic solvents (DMF, DMSO) due to the hydrochloride salt form.

- Low Solubility : In non-polar solvents (hexane, ether).

- Handling : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis. Use anhydrous conditions for reactions to avoid salt decomposition .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl group influence biological activity in pharmaceutical compounds like TIBSOVO® (ivosidenib)?

- Methodological Answer :

- Conformational Rigidity : The cyclobutyl group restricts rotational freedom, enhancing target binding (e.g., IDH1 inhibition in TIBSOVO®) .

- Metabolic Stability : Fluorination reduces cytochrome P450-mediated oxidation, prolonging half-life. Validate via in vitro microsomal assays .

Q. How can researchers address significant yield discrepancies (e.g., 20% vs. 51%) in derivatives of 4-(3,3-Difluorocyclobutyl)aniline hydrochloride?

- Methodological Answer :

- Parameter Screening : Investigate temperature, catalyst loading, and solvent polarity. For example, replacing toluene with DMF improved yields in analogous reactions .

- Intermediate Stability : Use LCMS to detect unstable intermediates (e.g., boronate esters) that may degrade during workup .

Q. What strategies resolve contradictory LCMS and NMR data during characterization?

- Methodological Answer :

- LCMS Purity vs. NMR Integration : If LCMS indicates >95% purity but NMR shows impurities, consider residual solvents or rotamers. Dry samples thoroughly and acquire NMR at elevated temperatures (e.g., 50°C) .

- Dynamic Effects : Fluorine atoms cause complex splitting in NMR. Use ¹⁹F NMR or 2D experiments (HSQC, HMBC) to confirm connectivity .

Q. How can computational tools predict the reactivity of the 3,3-difluorocyclobutyl moiety in coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to assess steric/electronic effects. For example, predict regioselectivity in Buchwald-Hartwig amination .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF) .

Q. What are best practices for long-term storage of 4-(3,3-Difluorocyclobutyl)aniline hydrochloride?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.